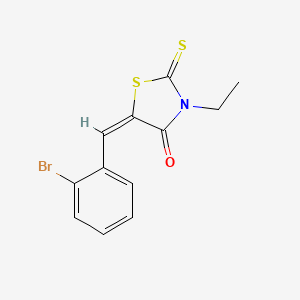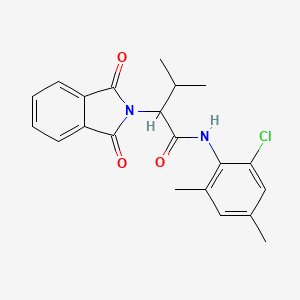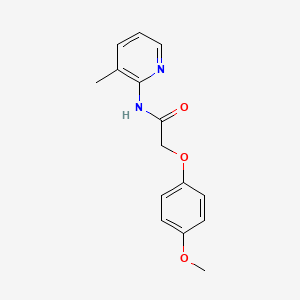
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as MPMPA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a small molecule drug that has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been found to have low toxicity and high solubility, making it easy to work with in lab settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide that exhibit improved anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide and its potential role in the treatment of other diseases. Finally, research is needed to optimize the synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide to reduce costs and increase yields.
Métodos De Síntesis
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-methoxyphenol. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide. The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make 2-(4-methoxyphenoxy)-N-(3-methyl-2-pyridinyl)acetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-3-9-16-15(11)17-14(18)10-20-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVEINAQLJPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

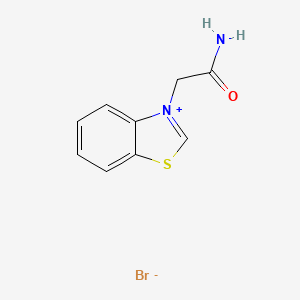
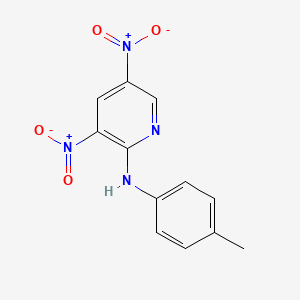
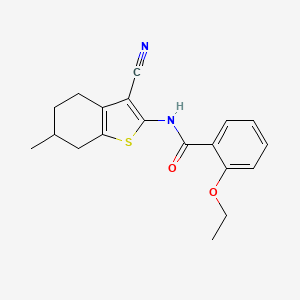
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
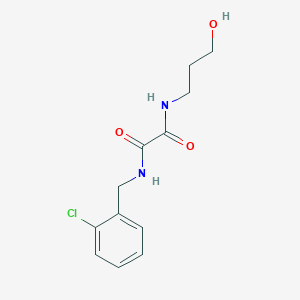
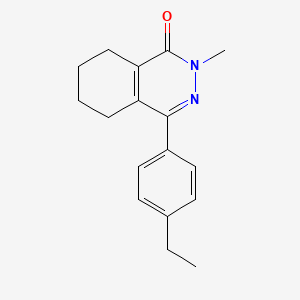
![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
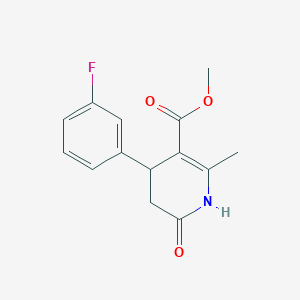
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
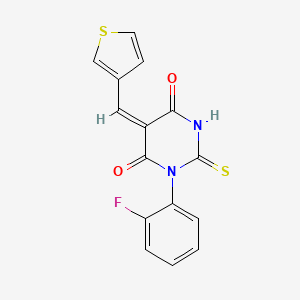
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
